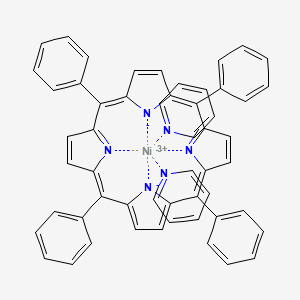![molecular formula C11H10N4O B13094919 8-Ethoxypyrazolo[5,1-c][1,2,4]benzotriazine](/img/structure/B13094919.png)
8-Ethoxypyrazolo[5,1-c][1,2,4]benzotriazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Ethoxybenzo[e]pyrazolo[5,1-c][1,2,4]triazine is a heterocyclic compound belonging to the class of azoloazines. These compounds are characterized by their fused ring structures, which include nitrogen atoms. The unique structure of 8-Ethoxybenzo[e]pyrazolo[5,1-c][1,2,4]triazine makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethoxybenzo[e]pyrazolo[5,1-c][1,2,4]triazine typically involves the reaction of pyrazole derivatives with 1,2,4-triazine precursors. One common method includes the cyclization of 5-aminopyrazoles with appropriate reagents under controlled conditions. For instance, benzoyl isothiocyanate can react with malononitrile in the presence of potassium hydroxide and ethanol, followed by alkylation and reaction with hydrazine .
Industrial Production Methods: Industrial production of 8-Ethoxybenzo[e]pyrazolo[5,1-c][1,2,4]triazine may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 8-Ethoxybenzo[e]pyrazolo[5,1-c][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated solvents and nucleophiles like amines or thiols under reflux conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various functionalized derivatives .
Scientific Research Applications
8-Ethoxybenzo[e]pyrazolo[5,1-c][1,2,4]triazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Ethoxybenzo[e]pyrazolo[5,1-c][1,2,4]triazine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The compound’s antifungal activity, for example, is attributed to its ability to interfere with fungal cell wall synthesis .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share structural similarities and exhibit similar biological activities, such as enzyme inhibition and anticancer properties.
Pyrazolo[3,4-b]pyridines: Known for their kinase inhibitory activity and potential as anticancer agents.
Thieno[2,3-b]pyridines: These compounds also exhibit a broad range of biological activities, including antimicrobial and anticancer properties.
Uniqueness: 8-Ethoxybenzo[e]pyrazolo[5,1-c][1,2,4]triazine stands out due to its unique ethoxy group, which can influence its reactivity and interaction with biological targets. This structural feature may enhance its specificity and potency in various applications compared to other similar compounds .
Properties
Molecular Formula |
C11H10N4O |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
8-ethoxypyrazolo[5,1-c][1,2,4]benzotriazine |
InChI |
InChI=1S/C11H10N4O/c1-2-16-8-3-4-9-10(7-8)15-11(14-13-9)5-6-12-15/h3-7H,2H2,1H3 |
InChI Key |
WVSWCDSHZGYPST-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=NC3=CC=NN32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Bromo-N-methyl-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine](/img/structure/B13094849.png)







![3,4,5,9-Tetrahydropyrido[2,3-e]pyrrolo[1,2-a]pyrazine](/img/structure/B13094912.png)

![7-amino-3-ethyl-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B13094936.png)


